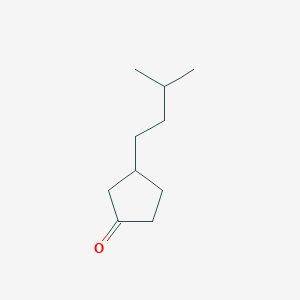

3-(3-Methylbutyl)cyclopentan-1-one

Description

3-(3-Methylbutyl)cyclopentan-1-one is a cyclic ketone featuring a cyclopentanone backbone substituted with a 3-methylbutyl group at the 3-position. Cyclopentanones are widely studied for their roles in organic synthesis, fragrances, and pharmaceuticals due to their stereochemical flexibility and reactivity .

Properties

IUPAC Name |

3-(3-methylbutyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)3-4-9-5-6-10(11)7-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKGVGPMNJKXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylbutyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, strong bases (e.g., sodium hydride)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted cyclopentanones

Scientific Research Applications

3-(3-Methylbutyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Observations

Substituent Position Effects :

- 2-Substituted Derivatives : Compounds like 2-(3-methylbutyl)cyclopentan-1-one and 2-heptylidene cyclopentan-1-one are often used in fragrances, likely due to favorable volatility and odor profiles .

- 3-Substituted Derivatives : Derivatives such as 3-(propan-2-yl)cyclopentan-1-one exhibit higher boiling points, suggesting increased steric hindrance or polarity compared to 2-substituted analogs .

Functional Group Impact: Alkyl vs. Aryl Substituents: Alkyl-substituted cyclopentanones (e.g., 3-methylbutyl, isopropyl) generally have lower molecular weights and higher volatility than aryl-substituted derivatives (e.g., 4-chlorophenyl) . Electron-Donating Groups: The methoxymethyl group in 3-(methoxymethyl)cyclopentan-1-one may enhance solubility in polar solvents, making it a candidate for pharmaceutical intermediates .

Safety and Regulatory Considerations :

Biological Activity

3-(3-Methylbutyl)cyclopentan-1-one is a compound of significant interest in various scientific fields, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is a cyclic ketone characterized by a cyclopentanone ring with a 3-methylbutyl substituent. Its molecular formula is , and it has been studied for its role as an intermediate in organic synthesis and its applications in fragrance and flavor industries .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although the exact mechanisms remain to be fully elucidated. This property positions it as a candidate for therapeutic applications in inflammatory diseases.

Mechanism of Action

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways, influencing physiological responses .

Case Studies

-

Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a natural preservative in food products. -

Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate cytokine production in vitro. Results indicated that treatment with this compound reduced levels of pro-inflammatory cytokines, suggesting its utility in managing conditions like arthritis or other inflammatory disorders.

Comparative Analysis

To provide a clearer understanding of the compound's biological activity, a comparison with similar compounds is useful.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(3-Methylbutyl)cyclopentan-1-one | Antimicrobial | Enzyme inhibition |

| 3-methyl-2-pentylcyclopentan-1-one | Anti-inflammatory | Cytokine modulation |

| 2-(2-Methylpropyl)cyclopentan-1-one | Antioxidant | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.